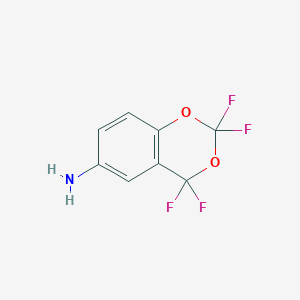
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. These compounds are characterized by a five-membered nitrogen-containing ring (pyrrolidine) and are known for their diverse biological activities. The specific compound has a 3-methylphenyl group attached to the nitrogen-containing ring, which could potentially influence its chemical and biological properties.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves cyclization reactions and the introduction of various functional groups to the core structure. For instance, the synthesis of related compounds such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the incorporation of substituents like chloro, hydroxyl, and amino groups . Similarly, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives is achieved through cyclization reactions of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates . These methods could potentially be adapted for the synthesis of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid was determined using X-ray crystallography . Detailed structural examination of similar compounds can be performed using NMR techniques and molecular modeling . These methods would be applicable for analyzing the molecular structure of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including condensation with aldehydes and ketones to form hydrazones and other heterocyclic compounds . The reactivity of the pyrrolidine ring allows for the formation of diverse structures, such as oxadiazole derivatives . The chemical behavior of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid would likely be influenced by the presence of the 3-methylphenyl group and could participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and acidity, can be influenced by the substituents on the pyrrolidine ring. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, indicating the influence of the substituents on the compound's acidity . Spectroscopic properties, including UV-Vis absorption, IR, and NMR, are essential for characterizing these compounds . Quantum mechanical studies can provide insights into the electronic structure, such as HOMO and LUMO energies, and predict reactivity . These analyses would be relevant for understanding the properties of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Scientific Research Applications
-
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP)
- Application : MPNP is synthesized and characterized for quantum chemical investigations .
- Methods : Experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods are used .
- Results : The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .
-
1-(3-Methylphenyl)ethan-1-amine
- Application : This compound is synthesized from 1-(3-methylphenyl)ethan-1-one using transaminases .
- Methods : The process involves enzyme loading, substrate loading, temperature, and pH optimization .
- Results : The optimized reaction showed a maximum conversion of 99.22±2.61%, with a product yield of 77.03±1.01% .
-
Hydrazine-coupled Pyrazole Derivatives
- Application : Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- Methods : These compounds are synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results : The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
-
1-(3-Methylphenyl)ethan-1-amine
- Application : This compound is synthesized from 1-(3-methylphenyl)ethan-1-one using transaminases .
- Methods : The process involves enzyme loading, substrate loading, temperature, and pH optimization .
- Results : The optimized reaction showed a maximum conversion of 99.22±2.61%, with a product yield of 77.03±1.01% .
-
Hydrazine-coupled Pyrazole Derivatives
- Application : Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- Methods : These compounds are synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results : The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
-
1,2,4-Triazole-containing Scaffolds
- Application : Triazole-containing compounds, including 1,2,4-triazoles, are known for their diverse chemical properties and are used as isosteres of amide, ester, and carboxylic acid .
- Methods : These compounds are synthesized using various organic synthesis techniques .
- Results : The synthesized compounds are used in various chemical reactions and have potential applications in the synthesis of different active pharmaceutical entities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-2-4-10(5-8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIYFABONGDZKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
56617-45-9 |
Source


|
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-methylphenyl)-5-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


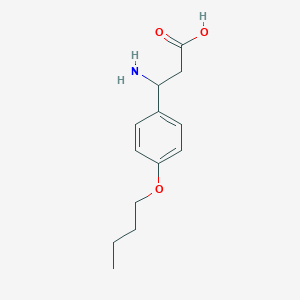
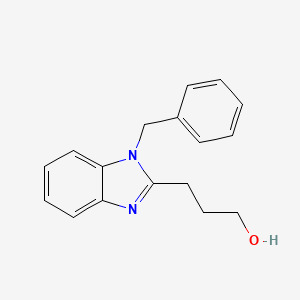
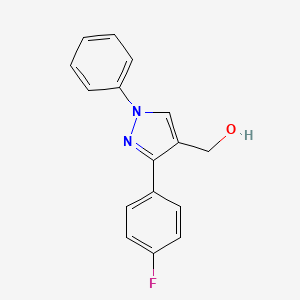
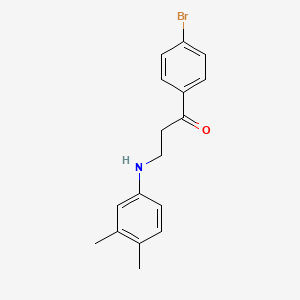

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)
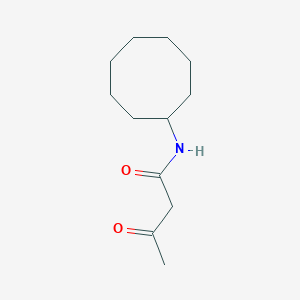

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)
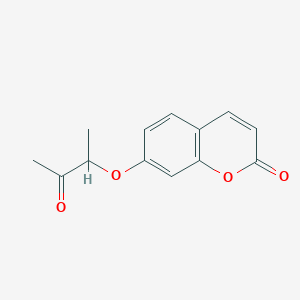
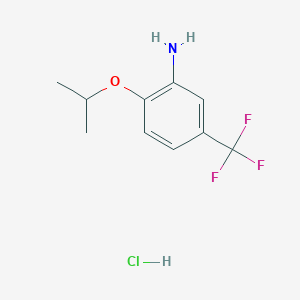
![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)
